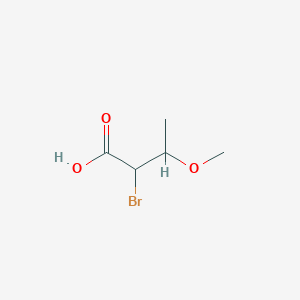

3-(Ethylthio)-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

3-(Ethylthio)-1,2,4-thiadiazol-5-amine is a chemical compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing a ring of two carbon atoms and three nitrogen atoms. The specific structure of 3-(Ethylthio)-1,2,4-thiadiazol-5-amine makes it of interest in various chemical and biological research areas due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to 3-(Ethylthio)-1,2,4-thiadiazol-5-amine, typically involves cyclization reactions of thiosemicarbazides under certain conditions. For instance, the synthesis of adamantane-1,3,4-thiadiazole hybrid derivatives showcases a methodology that could be relevant for synthesizing compounds with similar structural frameworks (El-Emam et al., 2020). These processes can involve various starting materials and reagents, highlighting the versatility of synthetic approaches for thiadiazole compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using crystallography and quantum chemical calculations. For instance, the crystal structure of certain thiadiazole compounds has revealed the significance of non-covalent interactions in stabilizing these structures, offering insights into the 3D arrangement and electronic properties of molecules like 3-(Ethylthio)-1,2,4-thiadiazol-5-amine (El-Emam et al., 2020).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, demonstrating a range of reactivities due to their heterocyclic nature. For example, reactions with amines can lead to recyclization, forming new thiadiazole derivatives. This reactivity is crucial for modifying the chemical structure and properties of thiadiazole compounds for different applications (Mikitenko et al., 1981).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including 3-(Ethylthio)-1,2,4-thiadiazol-5-amine, are influenced by their molecular structure. Factors such as crystallinity, melting points, and solubility are determined by the specific substituents and molecular geometry of the compound. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

3-(Ethylthio)-1,2,4-thiadiazol-5-amine and related compounds exhibit a range of chemical properties due to their thiadiazole core. These properties include their reactivity with various chemical agents, stability under different conditions, and potential for forming bonds and interactions with other molecules. The chemical properties are foundational to the compound's applications in synthesis, catalysis, and potentially in pharmaceuticals, excluding any drug use or dosage considerations.

For further details on the chemical synthesis, molecular structure, and properties of thiadiazole derivatives, the following references provide comprehensive insights:

El-Emam, A., Kumar, E. S., Janani, K., Al-Wahaibi, L. H., Blacque, O., El-Awady, M., Al-Shaalan, N. H., Percino, M., & Thamotharan, S. (2020). Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis. RSC Advances, 10, 9840-9853. RSC Advances.

Mikitenko, E. K., Romanov, N. N., & Shpileva, I. S. (1981). Synthesis and reactions of 3-aminothiazolidine-2-thion-4-one derivatives. 3. Reaction of 3-[N-(α-methylthio)ethylidene] aminothiazolidine-2-thion-4-one with amines. Chemistry of Heterocyclic Compounds, 17, 244-247. Chemistry of Heterocyclic Compounds.

Aplicaciones Científicas De Investigación

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application : Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

- Method : The synthesis involves cyclization of functionalized alkynes . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .

- Results : This method has allowed a significant step forward toward a direct and atom-economical entry to this very important class of aromatic heterocycles .

-

Synthesis of Azo Dyes

- Field : Organic Chemistry

- Application : New 1,2,4-triazole colorants were obtained by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives . These azo dyes may exist in three tautomeric forms .

- Method : The synthesis involves a coupling reaction of 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives .

- Results : The azo dyes prepared in this work may exist in three tautomeric forms .

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).

Direcciones Futuras

This involves predicting or proposing new studies that could be done to learn more about the compound. This could include new synthetic routes, new applications, or new reactions.

Propiedades

IUPAC Name |

3-ethylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-2-8-4-6-3(5)9-7-4/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMBXKLLAANDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325983 | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylthio)-1,2,4-thiadiazol-5-amine | |

CAS RN |

6913-14-0 | |

| Record name | 6913-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)